cavex
Description
Properties
CAS No. |
123902-36-3 |
|---|---|
Molecular Formula |
C60H88N18O30 |
Synonyms |
cavex |
Origin of Product |
United States |
Scientific Research Applications
1.1. Cavex Impresafe
This compound Impresafe is a disinfectant solution used in dental practices to ensure the sterility of impression materials. A study evaluated its efficacy in reducing bacterial contamination during repeated use in different clinical settings. The findings indicated that while this compound Impresafe demonstrated effectiveness against common oral flora, some bacteria could survive after multiple uses, suggesting limitations in its sterilization capabilities .
Key Findings:
- Bacterial Resistance: Certain bacteria, including Bacillus cereus, were identified in samples from the disinfectant after use, highlighting the need for careful monitoring of disinfectant efficacy over time.
- Clinical Settings: The study was conducted across various environments including dental teaching clinics and commercial laboratories.
1.2. Alginate Impression Materials
This compound's alginate products are widely utilized for creating dental impressions, which are essential for producing study casts and prosthetics. These materials have evolved significantly, with modern formulations allowing for dimensional stability up to 216 hours .
Applications:
- Removable Prostheses: Used extensively to create accurate impressions for dentures.
- Orthodontic Appliances: Essential for making molds for braces and aligners.
- Life Casting: this compound also produces non-dental alginates like this compound CleverCast for artistic and medical applications such as life casting.
Comparative Data on Alginate Products:
| Product Name | Stability Duration | Primary Use |
|---|---|---|
| This compound CA37 | Up to 216 hours | Dental impressions |
| This compound CleverCast | Normal Set (3 min) / Slow Set (7 min) | Life casting |
2.1. Hydrocyclones
This compound Double Effect Hydrocyclones have been studied for their application in the classification of mine tailings. A pilot-scale study demonstrated their effectiveness in improving separation efficiency in mineral processing .
Case Study Insights:
- Installation Benefits: The implementation of these hydrocyclones led to enhanced recovery rates of valuable minerals from tailings.
- Operational Efficiency: Their design allows for reduced energy consumption compared to traditional methods.
3.1. Analytical Techniques
Various analytical techniques have been employed to evaluate the performance of this compound products:
- Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDX) were utilized to assess the mineral content changes in dental materials during remineralization studies .
- These methods provide critical insights into the effectiveness of different formulations in clinical settings.
3.2. Statistical Analysis
Data collected from studies involving this compound products typically undergo rigorous statistical analysis, including:
- Student's t-test for comparing means between control and experimental groups.
- ANOVA for repeated measurements to assess changes over time.
Chemical Reactions Analysis
Primary Chemical Reaction of Aluminum in Cavex®
The aluminum powder in this compound® reacts with water and alkaline components (e.g., calcium hydroxide, Ca(OH)₂) present in cement grouts. This reaction generates hydrogen gas (H₂) and aluminum hydroxide (Al(OH)₃), driving controlled expansion:
Reaction Equation
Key Products
-
Hydrogen gas (H₂): Creates microbubbles, inducing volumetric expansion.
-
Aluminum hydroxide (Al(OH)₃): Forms a gel-like matrix that stabilizes the grout structure .
Reaction Mechanism and Expansion Dynamics
The reaction occurs in two phases:
Phase 1: Gas Evolution
-
Aluminum oxidizes in the alkaline environment, releasing H₂ gas.
-
Gas bubbles increase grout volume, counteracting shrinkage during water absorption by porous masonry .
Phase 2: Hydration and Stabilization
-
Aluminum hydroxide precipitates, enhancing grout cohesion.
-
This prevents bleed water migration and ensures consistent contact with reinforcement surfaces .
Table 1: Reaction Parameters and Outcomes
Comparison with Similar Compounds
Discussion of Research Findings
- Mechanical Advantages : this compound Avalloy’s high copper content and gamma-2 phase elimination provide long-term durability, though its bond strength is marginally lower than Kavitan Cem .
- Storage Sensitivity : Alginate materials like this compound Colorchange require strict humidity control, whereas Neocolloid and Kromopan are less sensitive but exhibit faster dimensional degradation .
- Clinical Utility: this compound Provisional Cement’s balanced radiopacity ensures diagnostic clarity without overshadowing natural tissues, unlike highly radiopaque alternatives such as Adhesor Carbofine .
Preparation Methods
Composition and Functional Requirements
This compound CE 0197 is a eugenol-free, dual-paste system designed for temporary crown cementation. Its composition ensures biocompatibility and mechanical stability during the 4-week maximum usage period:
| Component | Base Paste (White) | Catalyst Paste (Yellow) |
|---|---|---|
| Metallic oxides | 80% | – |
| Vegetable oil | 20% | – |
| Fatty acid dimer | – | 69% |
| Natural/modified resins | – | 21% |
| Organic acid | – | 6% |
The base paste provides radiopacity and structural integrity through metallic oxides, while the catalyst paste enables rapid polymerization via acid-base reactions.
Mixing and Curing Protocol
-
Proportioning : Equal lengths of base and catalyst pastes are dispensed.
-
Homogenization : Mixed for 30 seconds until a uniform color is achieved.
-
Application : Cement is applied to the temporary prosthesis within 90 seconds.
-
Curing : Achieves initial set in 4–5 minutes at 37°C, 50% faster than ISO 3107 requirements.
Clinical studies validate its 0.35 MPa compressive strength post-curing, sufficient for mastication forces without adhesion failure.
This compound ColorChange Alginate Impression Material
Raw Material Preprocessing
The alginate formulation (14% w/w sodium alginate) undergoes strict moisture control during manufacturing:
| Process Stage | Critical Parameters |
|---|---|
| Drying | ≤0.5% residual moisture in fillers |
| Sieving | Particle size <75 µm |
| Batch Mixing | 20–25°C, <70% RH environment |
Calcium sulfate (10% w/w) acts as the reactor, while sodium pyrophosphate (6% w/w) modulates setting time.
Industrial Manufacturing Workflow
-
Weighing : Components measured to ±0.1% tolerance.
-
Sequential Mixing :
-
Primary mixer: Alginate + calcium sulfate (3 min, 500 rpm)
-
Secondary mixer: Retarder + flavorants (2 min, 200 rpm)
-
-
Quality Checkpoints :
The colorimetric setting indicator (violet → pink → white) provides visual curing confirmation within 2.5 minutes.
This compound Set Up Modeling Waxes
Thermomechanical Processing
The Set Up series (Soft, Regular, Hard, XHard) uses paraffin blends optimized for prosthodontic modeling:
| Grade | Paraffin Waxes | Microcrystalline Waxes | Natural Waxes |
|---|---|---|---|
| Soft | 64% | 31% | 5% |
| XHard | 70% | 25% | 5% |
Manufacturing Steps :
Performance Validation
-
Dropping Point : 53–58°C (ASTM D566)
-
Flow Resistance : <2% deformation at 37°C (ISO 15854)
Comparative Analysis of this compound Preparation Technologies
The alginate mixer’s programmable settings (Normal/Fast/Extra Fast) standardize viscosity to 180±10 Pa·s, eliminating manual variability .
Q & A
Basic Research Questions
Q. How should researchers formulate precise research questions for Cavex-related studies?
- A well-defined research question must align with this compound’s chemical properties, biological interactions, or environmental impacts. Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to ensure specificity. For example: “How does this compound (compound) influence [specific biological pathway] under [defined experimental conditions]?” Avoid vague terms and prioritize measurable outcomes .
- Validate the question’s feasibility through preliminary literature reviews and pilot experiments. Ensure alignment with existing hypotheses (e.g., this compound’s role in catalytic processes) while identifying gaps .
Q. What are key considerations for experimental design in this compound research?
- Control variables : Standardize environmental factors (pH, temperature) and compound purity (>95%) to minimize confounding effects .
- Replication : Conduct triplicate trials for statistical robustness. Use negative/positive controls (e.g., known inhibitors for biochemical assays) .
- Data collection : Employ validated instruments (e.g., HPLC for purity analysis) and document protocols using FAIR principles (Findable, Accessible, Interoperable, Reusable) .
Q. How to address data variability in this compound toxicity assays?
- Apply ANOVA or mixed-effects models to distinguish technical vs. biological variability. For instance, if cytotoxicity assays show inconsistent IC50 values across cell lines, stratify data by cell type and validate with orthogonal methods (e.g., apoptosis markers) .
- Report uncertainties using error bars or confidence intervals, adhering to guidelines in Reviews in Analytical Chemistry for transparent reporting .
Advanced Research Questions
Q. How to resolve contradictions in this compound’s mechanistic studies across published datasets?
- Conduct meta-analyses using tools like PRISMA to identify methodological discrepancies (e.g., solvent choice affecting compound solubility). Cross-reference experimental conditions from studies with conflicting results (e.g., this compound’s oxidative stability in aqueous vs. non-aqueous environments) .
- Validate hypotheses via knock-in/knockout models or isotopic labeling to trace metabolic pathways .
Q. What methodologies enhance reproducibility in this compound synthesis protocols?
- Publish step-by-step synthetic workflows with raw data (e.g., NMR spectra, yields) in open-access repositories. Use robotic automation for reaction scaling to minimize human error .
- Collaborate via platforms like Zenodo to crowdsource replication efforts, ensuring protocols are tested across independent labs .
Q. How to design longitudinal studies for this compound’s environmental persistence?
- Deploy microcosm experiments simulating real-world conditions (e.g., soil pH, microbial activity). Monitor this compound degradation via LC-MS/MS at fixed intervals (0, 30, 90 days) and compare with computational models (e.g., EPI Suite predictions) .
- Address seasonal variability by repeating experiments across climatic cycles and applying time-series analysis .
Q. What cross-disciplinary approaches optimize this compound’s application in material science?
- Integrate computational chemistry (DFT for molecular modeling) with empirical data (XRD for crystallography). For example, predict this compound’s thermal stability via simulation and validate with TGA-DSC .
- Use mixed-methods frameworks (e.g., convergent parallel design) to synthesize findings from chemistry, engineering, and environmental science .
Methodological Resources
- Data Analysis : Use R/Python for multivariate regression or machine learning (e.g., random forests to identify this compound’s key bioactive features) .
- Ethical Compliance : Adhere to institutional review boards (IRBs) for studies involving human-derived samples exposed to this compound .
- Survey Design : For ecological impact assessments, adapt validated questionnaires from repositories like Open Science Framework (OSF) to avoid bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
